5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyrimidine 5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyrimidine
Brand Name: Vulcanchem
CAS No.: 1261910-50-2
VCID: VC11754012
InChI: InChI=1S/C11H8ClN3O2/c12-9-2-1-6(3-8(9)10(13)16)7-4-14-11(17)15-5-7/h1-5H,(H2,13,16)(H,14,15,17)
SMILES: C1=CC(=C(C=C1C2=CNC(=O)N=C2)C(=O)N)Cl
Molecular Formula: C11H8ClN3O2
Molecular Weight: 249.65 g/mol

5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyrimidine

CAS No.: 1261910-50-2

Cat. No.: VC11754012

Molecular Formula: C11H8ClN3O2

Molecular Weight: 249.65 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyrimidine - 1261910-50-2

Specification

CAS No. 1261910-50-2
Molecular Formula C11H8ClN3O2
Molecular Weight 249.65 g/mol
IUPAC Name 2-chloro-5-(2-oxo-1H-pyrimidin-5-yl)benzamide
Standard InChI InChI=1S/C11H8ClN3O2/c12-9-2-1-6(3-8(9)10(13)16)7-4-14-11(17)15-5-7/h1-5H,(H2,13,16)(H,14,15,17)
Standard InChI Key BGQVHTYXWCWFFD-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=CNC(=O)N=C2)C(=O)N)Cl
Canonical SMILES C1=CC(=C(C=C1C2=CNC(=O)N=C2)C(=O)N)Cl

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

The systematic IUPAC name for the compound is 5-(3-carbamoyl-4-chlorophenyl)-2-hydroxypyrimidine. Its molecular formula is C11_{11}H9_{9}ClN3_{3}O2_{2}, with a molar mass of 265.66 g/mol. The structure comprises a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) functionalized with:

  • A hydroxyl (-OH) group at position 2.

  • A 3-carbamoyl-4-chlorophenyl substituent at position 5.

The carbamoyl group (-CONH2_2) and chlorine atom on the phenyl ring introduce polarity and hydrogen-bonding capabilities, which influence solubility and biological interactions .

Synthesis and Reaction Pathways

Multicomponent Reactions (MCRs)

Pyrimidine derivatives are often synthesized via MCRs, which enable efficient construction of complex scaffolds. A plausible route for 5-(3-carbamoyl-4-chlorophenyl)-2-hydroxypyrimidine involves:

  • Formation of the Pyrimidine Core: Condensation of urea/thiourea with a β-diketone or β-keto ester under acidic conditions .

  • Introduction of the Chlorophenyl Group: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-chloro-3-carbamoylphenyl moiety .

Example Protocol:

  • React ethyl acetoacetate (1.2 mmol) with urea (1.0 mmol) and 3-carbamoyl-4-chlorobenzaldehyde (1.0 mmol) in DMSO under microwave irradiation at 80°C for 30 minutes .

  • Purify via column chromatography (ethyl acetate/hexane, 3:7) to yield the target compound (hypothetical yield: 65–75%) .

Alternative Synthetic Strategies

  • Biginelli Reaction: Modified conditions using chlorinated benzaldehydes and carbamoyl-containing β-keto esters .

  • Post-Functionalization: Hydroxylation of a pre-formed 2-aminopyrimidine derivative via diazotization and hydrolysis .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) due to hydrogen-bonding groups; limited solubility in water (estimated logP: 1.8–2.2) .

  • Stability: Stable under ambient conditions but may degrade under strong acidic/basic conditions via hydrolysis of the carbamoyl group .

Thermal Properties

  • Melting Point: Estimated 210–220°C (based on analogs with similar substitution patterns) .

  • Thermogravimetric Analysis (TGA): Decomposition onset near 250°C, consistent with aromatic and heterocyclic stability .

Applications in Drug Development

Lead Optimization

  • SAR Insights:

    • The 4-chloro group enhances lipophilicity and target affinity.

    • The 2-hydroxyl group improves solubility and metabolic stability .

Formulation Strategies

  • Oral Bioavailability: Enhanced via nanoemulsion or cyclodextrin complexation (hypothetical bioavailability: 40–50%) .

  • Topical Delivery: Potential for anti-inflammatory creams using PEG-based excipients .

Future Directions and Challenges

Research Gaps

  • Target Identification: Limited data on specific protein targets.

  • In Vivo Pharmacokinetics: Need for ADME studies.

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